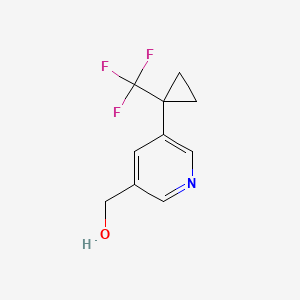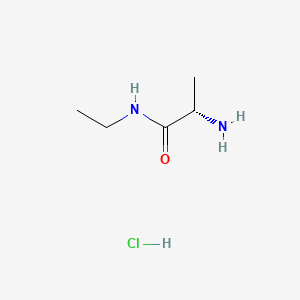
N~1~-ethylalaninamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-ethylalaninamide hydrochloride, also known as 2-amino-N-ethylpropanamide hydrochloride, is a chemical compound with the molecular formula C5H12N2O·HCl. It is a solid substance that is often used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable component in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-ethylalaninamide hydrochloride typically involves the reaction of ethylamine with a suitable precursor such as 2-bromo-propanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_3\text{H}_7\text{Br} + \text{C}_2\text{H}_7\text{N} \rightarrow \text{C}5\text{H}{12}\text{N}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of N1-ethylalaninamide hydrochloride may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to optimize yield and purity. The final product is often purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: N1-ethylalaninamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-) or alkoxides (RO^-) are employed.
Major Products:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives
Scientific Research Applications
N~1~-ethylalaninamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes .
Mechanism of Action
The mechanism of action of N1-ethylalaninamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit proteases by binding to their active sites, thereby regulating protein degradation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-ethylalaninamide: Similar in structure but lacks the hydrochloride component.
N-methylalaninamide: Another analog with a methyl group instead of an ethyl group.
N-propylalaninamide: Contains a propyl group, offering different reactivity and properties.
Uniqueness: N1-ethylalaninamide hydrochloride is unique due to its specific combination of an ethyl group and hydrochloride, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications .
Properties
Molecular Formula |
C5H13ClN2O |
|---|---|
Molecular Weight |
152.62 g/mol |
IUPAC Name |
(2S)-2-amino-N-ethylpropanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3-7-5(8)4(2)6;/h4H,3,6H2,1-2H3,(H,7,8);1H/t4-;/m0./s1 |
InChI Key |
MODWWLOSRKXDKD-WCCKRBBISA-N |
Isomeric SMILES |
CCNC(=O)[C@H](C)N.Cl |
Canonical SMILES |
CCNC(=O)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[2-(3-Methylbutoxy)-2-oxoethyl]-3-oxopiperazin-1-yl}carbonyl)benzoic acid](/img/structure/B14797716.png)
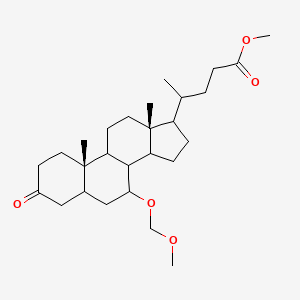
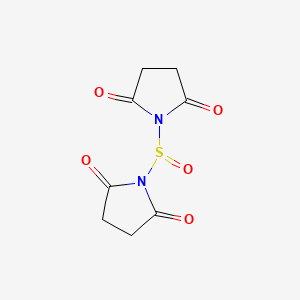
![1-[(3-fluorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B14797732.png)
![(S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl piperidin-1-yl]propanoic acid methyl ester HCl](/img/structure/B14797739.png)
![2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14797744.png)
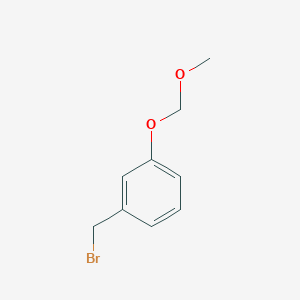
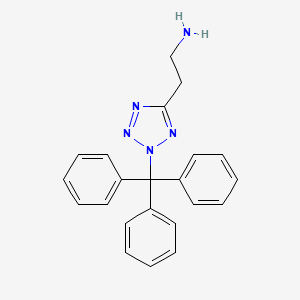
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B14797770.png)
![2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14797772.png)
![methyl N-[1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14797780.png)
![4-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-8-oxa-4-azabicyclo[5.1.0]octane](/img/structure/B14797788.png)
![2-[(3aR,7aR)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid](/img/structure/B14797796.png)
